molecular formula C12H11N3O4 B2827294 Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate CAS No. 943144-40-9

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Cat. No. B2827294
CAS RN: 943144-40-9
M. Wt: 261.237
InChI Key: ZYTDZMSDPAVUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a chemical compound with the molecular formula C12H11N3O4 . It has a molecular weight of 261.24 . The IUPAC name for this compound is ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is 1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a compound with a molecular weight of 261.23 .

Scientific Research Applications

Hydrolysis and Crystallization Studies

The hydrolysis of related compounds like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to crystallized forms that are linked through hydrogen bonding into a three-dimensional network. This is significant for understanding the behavior and applications of similar compounds in crystallography and material sciences (Wu, Liu, & Ng, 2005).

Synthesis of Heterocyclic Compounds

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is closely related to compounds used in the synthesis of N-fused heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and organic chemistry (Hosseini & Bayat, 2019).

Formation of Fused Triazines

The compound is instrumental in building fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This application is vital in the development of new pharmaceuticals and biological agents (Zamora et al., 2004).

Catalysis in Ester Hydrolysis

Imidazole derivatives, including those related to ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, are known to catalyze the hydrolysis of esters. This catalysis is essential in understanding enzymatic hydrolysis and has implications in biochemistry and pharmaceuticals (Bender & Turnquest, 1957).

HIV-1 Reverse Transcriptase Inhibition

Derivatives of imidazole compounds, which are structurally related to ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting their importance in antiviral research (De Martino et al., 2005).

β-Glucuronidase Inhibition Studies

The biology-oriented drug synthesis of similar imidazole derivatives has revealed their inhibitory activity against β-glucuronidase. This finding is significant in developing new therapeutic agents (Salar et al., 2017).

Safety and Hazards

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTDZMSDPAVUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

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